molecular formula C13H9F3N2O3S B12420240 NMDA receptor modulator 4

NMDA receptor modulator 4

Cat. No.: B12420240
M. Wt: 330.28 g/mol
InChI Key: IYPSHXAEEWBZGE-JTQLQIEISA-N
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Description

NMDA receptor modulator 4, also known as EU1794-4, is a negative allosteric modulator of NMDA receptors. NMDA receptors are ligand-gated ion channels that mediate a slow, calcium-permeable component of excitatory synaptic currents. These receptors are involved in several important brain functions, including learning and memory, and have also been implicated in neuropathological conditions and acute central nervous system injury .

Preparation Methods

The synthesis of NMDA receptor modulator 4 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of intermediate compounds. The synthetic route often involves the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up the laboratory synthesis process to produce larger quantities of the compound .

Chemical Reactions Analysis

NMDA receptor modulator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

NMDA receptor modulator 4 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of NMDA receptors. In biology, it is used to investigate the role of NMDA receptors in various physiological processes, including synaptic plasticity, learning, and memory. In medicine, NMDA receptor modulators are being explored as potential treatments for psychiatric disorders such as depression and schizophrenia, as well as neurodegenerative conditions like Alzheimer’s disease . In industry, these compounds are used in the development of new therapeutic agents and in the study of drug-receptor interactions .

Mechanism of Action

NMDA receptor modulator 4 exerts its effects by binding to a specific site on the NMDA receptor, which leads to a reduction in the receptor’s activity. This modulation occurs through an allosteric mechanism, where the binding of the modulator changes the conformation of the receptor, thereby reducing its ability to conduct ions. The molecular targets of this compound include the GluN1 and GluN2A subunits of the NMDA receptor. The pathways involved in its mechanism of action include the regulation of calcium flux and the modulation of synaptic transmission .

Comparison with Similar Compounds

NMDA receptor modulator 4 is unique in its ability to reduce both the overall current that flows following receptor activation and the flux of calcium ions relative to monovalent cations. Similar compounds include other NMDA receptor modulators such as memantine, acamprosate, and d-cycloserine. These compounds also target NMDA receptors but may have different mechanisms of action and therapeutic applications. For example, memantine is used in the treatment of Alzheimer’s disease, while acamprosate is used to maintain abstinence in alcohol-dependent patients .

Biological Activity

N-Methyl-D-Aspartate (NMDA) receptors are a subtype of glutamate receptors that play critical roles in synaptic plasticity, learning, and memory. Modulating these receptors can have significant therapeutic implications for various neurological disorders. NMDA receptor modulator 4 (NRM4), also known as Compound 169, is a potent modulator with promising biological activity. This article explores the biological activity of NRM4, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

NMDA receptors require the binding of two co-agonists, glutamate and glycine, for activation. NRM4 modulates these receptors by selectively influencing the activity of different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) within the NMDA receptor complex. The modulation can enhance or inhibit receptor activity depending on the specific subtype targeted.

  • GluN2A: NRM4 has been shown to potentiate neuroprotective effects through this subunit.
  • GluN2D: Conversely, NRM4 inhibits this subunit's activity at higher glutamate concentrations, demonstrating a nuanced approach to NMDA receptor modulation .

Pharmacological Profile

The pharmacokinetic properties of NRM4 have been characterized in vivo. Key findings include:

  • Absorption: NRM4 reaches peak plasma concentrations approximately 15 minutes post-administration.
  • Distribution: It exhibits a brain-to-plasma concentration ratio indicating effective central nervous system penetration.
  • Metabolism: Preliminary studies suggest that NRM4 undergoes metabolic transformations primarily via CYP450 enzymes .

Analgesic Effects

Recent studies have demonstrated that NRM4 exhibits significant analgesic properties. In animal models, it has been shown to:

  • Increase escape latency in hotplate assays by 2.18-fold compared to saline controls.
  • Enhance pain response mechanisms without altering locomotion parameters .

Cognitive and Behavioral Effects

NRM4 also influences cognitive functions related to fear memory and extinction:

  • In fear conditioning experiments, NRM4 improved fear memory retention and extinction rates in male mice.
  • It significantly reduced freezing latency during recall tasks, indicating enhanced cognitive processing under stress .

Case Studies and Research Findings

A series of studies have evaluated the efficacy of NRM4 in various contexts:

  • Study on Pain Management:
    • Objective: To assess the analgesic effects of NRM4 in chronic pain models.
    • Results: Demonstrated significant reduction in pain behaviors compared to control groups.
  • Study on Cognitive Enhancement:
    • Objective: To evaluate the impact of NRM4 on learning and memory tasks.
    • Results: Showed improved performance in maze navigation tasks, suggesting potential benefits for cognitive impairments .

Comparative Analysis of NMDA Receptor Modulators

The following table summarizes the comparative effects of various NMDA receptor modulators including NRM4:

CompoundTarget SubunitsAnalgesic EffectCognitive EnhancementNotes
NRM4GluN2A/GluN2DYesYesPotent modulator with dual action
MemantineGluN2BYesLimitedApproved for Alzheimer's disease
IfenprodilGluN2BNoYesSelective for developmental CNS
D-CycloserineGlycine siteNoYesEnhances memory retrieval

Properties

Molecular Formula

C13H9F3N2O3S

Molecular Weight

330.28 g/mol

IUPAC Name

5-[(3R)-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione

InChI

InChI=1S/C13H9F3N2O3S/c14-13(15,16)6-1-2-9-8(3-6)21-5-10(22-9)7-4-17-11(19)12(20)18-7/h1-4,10H,5H2,(H,17,19)(H,18,20)/t10-/m0/s1

InChI Key

IYPSHXAEEWBZGE-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3

Canonical SMILES

C1C(SC2=C(O1)C=C(C=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3

Origin of Product

United States

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